molecular formula C16H15NO B13078249 1H-Isoindole, 2,3-dihydro-5-methoxy-2-(phenylmethyl)-

1H-Isoindole, 2,3-dihydro-5-methoxy-2-(phenylmethyl)-

Cat. No.: B13078249
M. Wt: 237.30 g/mol
InChI Key: FXKZYZUWYRSIHI-UHFFFAOYSA-N
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Description

2-Benzyl-5-methoxyisoindoline is an organic compound with the molecular formula C16H17NO. It is a derivative of isoindoline, featuring a benzyl group at the second position and a methoxy group at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5-methoxyisoindoline typically involves the condensation of an aromatic primary amine with a suitable aldehyde or ketone, followed by cyclization. One common method includes the reaction of 2-benzylbenzaldehyde with methoxyamine under acidic conditions to form the desired isoindoline derivative .

Industrial Production Methods

Industrial production of 2-Benzyl-5-methoxyisoindoline may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-methoxyisoindoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Benzyl-5-methoxyisoindoline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors and enzymes.

    Industry: Utilized in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of 2-Benzyl-5-methoxyisoindoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may interact with dopamine receptors, influencing neurotransmission and potentially offering therapeutic benefits in neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-5-methoxyisoindoline is unique due to the presence of both benzyl and methoxy groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and offers potential advantages in various applications .

Biological Activity

1H-Isoindole, 2,3-dihydro-5-methoxy-2-(phenylmethyl)-, also known as 2-benzyl-5-methoxyisoindoline, is an organic compound with the molecular formula C16H17NO. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

PropertyValue
Molecular FormulaC16H17NO
Molecular Weight237.30 g/mol
IUPAC Name2-benzyl-5-methoxyisoindole
InChI KeyFXKZYZUWYRSIHI-UHFFFAOYSA-N
CAS Number127168-89-2

Biological Activity Overview

Research indicates that 1H-Isoindole derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that isoindole derivatives possess significant antimicrobial properties against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) and Escherichia coli. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA .
  • Anti-inflammatory Effects : The compound has been evaluated for its inhibition of cyclooxygenase (COX) enzymes. In particular, it has shown selective inhibition of COX-2 over COX-1, which is relevant for developing non-steroidal anti-inflammatory drugs (NSAIDs) with fewer gastrointestinal side effects .
  • Anticancer Properties : Research indicates that certain isoindole derivatives exhibit antiproliferative effects against various cancer cell lines. Compounds tested have shown significant cytotoxicity, suggesting potential applications in cancer therapy .

The biological activity of 1H-Isoindole is largely attributed to its ability to interact with specific molecular targets. For instance:

  • Cyclooxygenase Inhibition : The isoindoline structure allows for binding at the COX enzyme's active site, where it can modulate inflammatory responses. The binding interactions involve hydrogen bonds and π-π stacking with amino acid residues in the COX enzyme .
  • Cellular Interaction : The compound may influence neurotransmitter systems by interacting with dopamine receptors, potentially offering therapeutic benefits in neurological disorders.

Study on Antimicrobial Activity

A recent study evaluated various isoindole derivatives for their antimicrobial efficacy against multiple pathogens. Notably:

  • Compound A showed an MIC of 3.90 μg/mL against Staphylococcus aureus.
  • Compound B exhibited strong activity against Candida albicans with a similar MIC profile .

Study on COX Inhibition

In a comparative study analyzing COX inhibition:

  • The selectivity ratio for compound D was found to be greater than that of meloxicam, indicating a potential for developing more selective anti-inflammatory agents.
  • Compounds E and F showed enhanced COX-2 inhibition compared to standard NSAIDs .

Properties

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

2-benzyl-5-methoxyisoindole

InChI

InChI=1S/C16H15NO/c1-18-16-8-7-14-11-17(12-15(14)9-16)10-13-5-3-2-4-6-13/h2-9,11-12H,10H2,1H3

InChI Key

FXKZYZUWYRSIHI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CN(C=C2C=C1)CC3=CC=CC=C3

Origin of Product

United States

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